molecular formula C8H12O3 B1338686 Methyl 2-(2-oxocyclopentyl)acetate CAS No. 4934-95-6

Methyl 2-(2-oxocyclopentyl)acetate

Cat. No. B1338686
CAS RN: 4934-95-6
M. Wt: 156.18 g/mol
InChI Key: FCUFQALZTPBXTC-UHFFFAOYSA-N
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Description

“Methyl 2-(2-oxocyclopentyl)acetate” is a chemical compound with the molecular formula C8H12O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-oxocyclopentyl)acetate” consists of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The compound has a molecular weight of 156.18 g/mol .

Scientific Research Applications

Methanogenic Pathways Analysis

Methanogenic pathways, involving compounds such as acetate, are crucial in environmental chemistry and bioengineering. Studies have explored quantifying these pathways using stable carbon isotopic signatures, offering insights into methanogenesis from acetate and other precursors. This research could be relevant to understanding the environmental impact and roles of various acetates in microbial methanogenesis (Conrad, 2005).

Ionic Liquid-Based Technologies

Ionic liquids, including those containing acetate ions, are highlighted for their potential in industrial applications due to their ability to dissolve a variety of biopolymers. This is critical for the development of sustainable technologies and the reduction of environmental impact. The research discusses the urgent need for comprehensive toxicity assessments of such compounds to ensure their safe industrial use (Ostadjoo et al., 2018).

Environmental Contaminants and Bioremediation

Artificial sweeteners, including acesulfame (ACE), are emerging environmental contaminants. Analytical methods for their trace detection in environmental samples have been developed. The environmental persistence and potential for bioaccumulation of such compounds necessitate further research into their ecological impacts and bioremediation strategies (Lange et al., 2012).

Bacterial Immobilization for Wastewater Treatment

The immobilization of bacteria on cellulose acetate-based nanofibers for the removal of dyes, such as methylene blue from wastewater, represents a promising area of environmental biotechnology. This approach combines material science with microbiology to address pollution and offers a model for the potential application of methyl 2-(2-oxocyclopentyl)acetate in environmental remediation or other biotechnological processes (Zamel & Khan, 2021).

properties

IUPAC Name

methyl 2-(2-oxocyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)5-6-3-2-4-7(6)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUFQALZTPBXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458984
Record name Methyl 2-(2-oxocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-oxocyclopentyl)acetate

CAS RN

4934-95-6
Record name Methyl 2-(2-oxocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EA Wappes, MS Mubarak… - Journal of The …, 2014 - iopscience.iop.org
Cyclic voltammetry and controlled-potential (bulk) electrolysis have been employed to investigate the separate electrochemical reductions of methyl 1-bromomethyl-2-oxocyclopentane-…
Number of citations: 2 iopscience.iop.org
RA Pilli, I de Toledo, MA Meirelles… - Current Medicinal …, 2019 - ingentaconnect.com
This review covers the chemistry and biological aspects of goniothalamin-related styryl lactones isolated from natural sources. This family of secondary metabolites has been reported to …
Number of citations: 16 www.ingentaconnect.com
H Wu, H Zhang, G Zhao - Tetrahedron, 2007 - Elsevier
An enantioselective and convergent total synthesis of marine natural product pinnaic acid has been achieved. Our general synthetic approach is featured with an asymmetric …
Number of citations: 59 www.sciencedirect.com
R Liu - 2012 - kuscholarworks.ku.edu
The research presented herein describes synthetic applications of an allylic azide rearrangement, mainly focusing on its combination with the intramolecular Schmidt reaction to afford …
Number of citations: 3 kuscholarworks.ku.edu

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